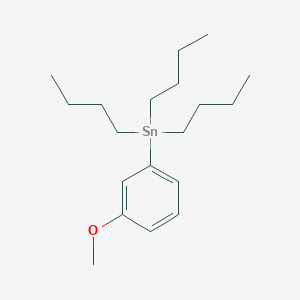

Tributyl(3-methoxyphenyl)stannane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(3-methoxyphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBVUAIKGJNFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371605 | |

| Record name | Tributyl(3-methoxyphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122439-11-6 | |

| Record name | Tributyl(3-methoxyphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tributyl(3-methoxyphenyl)stannane synthesis protocol

An In-depth Technical Guide to the Synthesis of Tributyl(3-methoxyphenyl)stannane

This guide provides a comprehensive protocol for the synthesis of this compound, a versatile organotin reagent frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[1][2] The synthesis is primarily achieved through the reaction of a Grignard reagent, derived from 3-bromoanisole, with tributyltin chloride.[3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Protocol

The synthesis of this compound is typically accomplished via a Grignard reaction. This involves the formation of an organomagnesium halide (Grignard reagent) from 3-bromoanisole, which then undergoes transmetalation with tributyltin chloride to yield the desired product.[4]

Reaction Scheme:

-

Grignard Reagent Formation: 3-BrC₆H₄OCH₃ + Mg → 3-(MgBr)C₆H₄OCH₃

-

Stannylation: 3-(MgBr)C₆H₄OCH₃ + (C₄H₉)₃SnCl → (C₄H₉)₃SnC₆H₄OCH₃ + MgBrCl

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium turnings | Mg | 24.31 | e.g., 2.67 g | e.g., 0.11 | Activated, oven-dried |

| 3-Bromoanisole | C₇H₇BrO | 187.04 | e.g., 18.7 g | e.g., 0.10 | Anhydrous |

| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | e.g., 32.6 g | e.g., 0.10 | Anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | e.g., 200 mL | - | Anhydrous, distilled |

| Iodine | I₂ | 253.81 | 1-2 crystals | - | For initiation |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | For quenching |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |

Step-by-Step Procedure:

-

Preparation of Grignard Reagent:

-

An oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

-

A crystal of iodine is added to activate the magnesium surface.

-

A small portion of a solution of 3-bromoanisole in anhydrous THF is added to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Gentle heating may be required.

-

The remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, greyish mixture.

-

-

Reaction with Tributyltin Chloride:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of tributyltin chloride in anhydrous THF is added dropwise via the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

-

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Stille Coupling

This compound is a key reagent in the Stille cross-coupling reaction, which forms a carbon-carbon bond between the organostannane and an organic halide or triflate, catalyzed by a palladium complex.[2][5]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

physical and chemical properties of Tributyl(3-methoxyphenyl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tributyl(3-methoxyphenyl)stannane, a versatile organotin reagent. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and the visualization of key chemical processes.

Core Physical and Chemical Properties

This compound is an organometallic compound featuring a tin atom bonded to three butyl groups and a 3-methoxyphenyl group. While specific experimental data for the 3-methoxy isomer is not widely available in commercial databases, properties can be estimated based on its isomers and analogous compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Tributyl(4-methoxyphenyl)stannane (Isomer) | Tributylphenylstannane (Analogue) |

| Molecular Formula | C₁₉H₃₄OSn[1] | C₁₉H₃₄OSn[2][3][4][5][6] | C₁₈H₃₂Sn[7] |

| Molecular Weight | 397.18 g/mol | 397.18 g/mol [2][4][5] | 367.16 g/mol [7][8] |

| CAS Number | 85479-66-7 | 70744-47-7[2][3][4][5] | 960-16-7[7][8] |

| Appearance | Likely a colorless to pale yellow liquid | Colorless to light yellow liquid[9] | Liquid[8] |

| Boiling Point | Data not available | 245-250 °C[9] | 125-128 °C / 0.14 mmHg[8] |

| Density | Data not available | 1.097 g/cm³[9] | 1.125 g/mL at 25 °C[8] |

| Refractive Index | Data not available | Data not available | n20/D 1.516[8] |

| Solubility | Expected to be soluble in common organic solvents | Soluble in common organic solvents[9] | Data not available |

Chemical Reactivity and Applications

This compound is primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals.

In a typical Stille coupling, the organostannane transfers its organic group (in this case, the 3-methoxyphenyl group) to an organic halide or triflate, facilitated by a palladium catalyst. The reaction is valued for its tolerance of a wide range of functional groups, proceeding under relatively mild conditions.

Stille Coupling Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

General Synthesis of Aryl Tributylstannanes

A common method for the synthesis of aryl tributylstannanes involves the reaction of an aryl Grignard reagent or an aryllithium species with a tributyltin halide (e.g., tributyltin chloride).

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Grignard/Organolithium Formation: To a solution of 3-bromoanisole in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (for Grignard) or a solution of n-butyllithium (for organolithium) is added. The reaction is typically stirred at room temperature or cooled to a lower temperature (e.g., -78 °C for lithiation) until the formation of the organometallic reagent is complete.

-

Stannylation: The freshly prepared Grignard or organolithium reagent is then treated with tributyltin chloride, usually added dropwise at a controlled temperature.

-

Workup and Purification: After the reaction is complete, it is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

General Protocol for a Stille Cross-Coupling Reaction

The following is a generalized procedure for the Stille coupling of an aryl stannane with an aryl halide.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Solvent (e.g., toluene, DMF, THF)

-

Optional additives (e.g., CuI, LiCl)

Methodology:

-

Reaction Setup: A reaction vessel is charged with the aryl halide, the palladium catalyst, and any ligand or additive under an inert atmosphere.

-

Solvent and Reagent Addition: Anhydrous, degassed solvent is added, followed by the addition of this compound.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and may be filtered to remove the palladium catalyst. The filtrate is then subjected to an aqueous workup to remove tin byproducts. A common method involves washing with an aqueous solution of potassium fluoride, which precipitates the tin salts as insoluble tributyltin fluoride. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.[9] These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[11] They are also generally considered to be environmental hazards and should be disposed of according to institutional and local regulations.[9]

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for this compound were not found in the initial searches, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The ¹H NMR spectrum would be expected to show characteristic signals for the butyl groups (in the 0.8-1.6 ppm region) and the aromatic protons of the 3-methoxyphenyl group (in the 6.7-7.3 ppm region), along with a singlet for the methoxy protons around 3.8 ppm. The ¹³C NMR spectrum would show corresponding signals for the aliphatic carbons of the butyl groups and the aromatic and methoxy carbons of the 3-methoxyphenyl ring.

Conclusion

References

- 1. This compound | C19H34OSn | CID 2736787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. synchem.de [synchem.de]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Tributyl-(4-methoxy-phenyl)-stannane | 70744-47-7 | FT43973 [biosynth.com]

- 6. Tributyl(4-methoxyphenyl)stannane | C19H34OSn | CID 2762547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TRIBUTYL(PHENYL)STANNANE | CAS 960-16-7 [matrix-fine-chemicals.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Tributyl[(methoxymethoxy)methyl]stannane AldrichCPR | 100045-83-8 [sigmaaldrich.com]

An In-depth Technical Guide to Tributyl(3-methoxyphenyl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tributyl(3-methoxyphenyl)stannane, a key organotin reagent in modern organic synthesis. This document details its chemical identity, synthesis, and critical applications, with a focus on its role in the formation of biaryl compounds, which are significant structural motifs in numerous pharmaceutical agents.

Core Compound Information

This compound is an organometallic compound featuring a tin atom bonded to three butyl groups and a 3-methoxyphenyl group. Its unique structure makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, for the formation of carbon-carbon bonds.

Chemical Structure:

Table 1: Compound Identification and Properties

| Identifier | Value |

| CAS Number | 85479-67-2 |

| Molecular Formula | C₁₉H₃₄OSn |

| Molecular Weight | 397.17 g/mol |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 3-bromoanisole with tributyltin chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to activate the magnesium. A solution of 3-bromoanisole in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Stannylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of tributyltin chloride in anhydrous THF is then added dropwise with vigorous stirring.

-

Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Biaryl Synthesis: The Stille Coupling Reaction

This compound is a cornerstone reagent for the synthesis of biaryl compounds through the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate. Biaryl scaffolds are prevalent in many biologically active molecules, including antihypertensive drugs like angiotensin II receptor antagonists.[1][2]

Experimental Protocol: Stille Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Anhydrous lithium chloride (optional, to facilitate transmetalation)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, the aryl halide, and anhydrous solvent are added.

-

Addition of Reagents: this compound is then added to the mixture via syringe. If used, anhydrous lithium chloride is also added at this stage.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with an aqueous solution of potassium fluoride to remove the tin byproducts as insoluble tributyltin fluoride. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the desired biaryl compound.

Table 2: Representative Stille Coupling Reaction Data

| Aryl Halide | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | 3-Methoxy-4'-methylbiphenyl | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~85-95 |

| 1-Bromo-4-nitrobenzene | 3-Methoxy-4'-nitrobiphenyl | Pd₂(dba)₃/P(t-Bu)₃ | Dioxane | 100 | 8 | ~80-90 |

Mandatory Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from starting materials to the synthesis of this compound and its subsequent use in a Stille coupling reaction to produce a biaryl compound.

Caption: Synthetic workflow for this compound and its application.

Catalytic Cycle of the Stille Coupling Reaction

This diagram outlines the key mechanistic steps of the palladium-catalyzed Stille coupling reaction. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3][4]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Tributyl(3-methoxyphenyl)stannane molecular weight and formula

An In-depth Technical Guide on Tributyl(3-methoxyphenyl)stannane

This guide provides essential technical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C19H34OSn[1] |

| Molecular Weight | 397.18 g/mol [2] |

| Monoisotopic Mass | 398.163168 Da |

Structural Representation

A logical diagram illustrating the primary structural components of this compound is provided below. This visualization clarifies the connectivity of the tributyltin moiety and the 3-methoxyphenyl group.

A diagram showing the connectivity of the core atomic and functional groups in this compound.

Experimental Protocols

Detailed experimental protocols involving organotin compounds like this compound are highly dependent on the specific reaction. However, a general protocol for a Stille coupling reaction, a common application for such compounds, is outlined below.

General Protocol for a Stille Cross-Coupling Reaction:

-

Reagent Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide or triflate (1.0 equivalent), this compound (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) in a suitable anhydrous solvent (e.g., toluene, THF, or DMF).

-

Reaction Initiation: Add any necessary ligands or additives (e.g., copper(I) iodide as a co-catalyst).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Further washings with water and brine may be necessary.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

References

An In-depth Technical Guide to the Stability and Storage of Organostannane Reagents

For Researchers, Scientists, and Drug Development Professionals

Organostannane reagents are powerful tools in organic synthesis, renowned for their utility in carbon-carbon bond formation, radical reactions, and other transformations. However, their efficacy and the reproducibility of experimental results are intrinsically linked to their stability and proper storage. This guide provides a comprehensive overview of the factors influencing the stability of common organostannane reagents, recommended storage conditions, and detailed protocols for assessing their purity over time.

General Principles of Organostannane Stability

Organostannane reagents, particularly organotin hydrides, are susceptible to degradation through several pathways, primarily driven by their sensitivity to atmospheric oxygen and moisture. The stability of these compounds is influenced by the number and nature of the organic substituents attached to the tin atom.

A general trend in the stability of organotin hydrides is observed, with stability increasing with the number of organic groups: R₃SnH > R₂SnH₂ > RSnH₃ > SnH₄.[1] Alkyltin hydrides are generally more stable than their aryl counterparts.[2]

The primary degradation pathway for many organostannanes, especially in environmental contexts, is the sequential cleavage of the tin-carbon bond, a process known as dealkylation. This can be initiated by thermal stress, oxidative conditions, or exposure to UV light, ultimately leading to the formation of less toxic inorganic tin species.[3]

For instance, the commonly used reagent tributyltin hydride is known to be mildly sensitive to air, decomposing to form bis(tributyltin) oxide, (Bu₃Sn)₂O.[4] Similarly, allyltributyltin is also recognized as an air-sensitive compound.[5] While tetramethyltin is generally stable, it is incompatible with air, direct sunlight, and strong oxidizing agents.[6][7]

Quantitative Stability Data

Precise quantitative data on the shelf-life of organostannane reagents under controlled laboratory conditions is crucial for experimental planning. While extensive data exists for organotin compounds in environmental samples, information on the stability of pure reagents is more limited. The following table summarizes available quantitative stability data for select organostannane reagents.

| Reagent | Storage Conditions | Observed Decomposition | Reference |

| Tributyltin Hydride | 5°C | Purity reduced to below 95% after approximately 6 months. | [7] |

| Tributyltin Hydride | 25°C | Purity reduced to below 95% after approximately 6 weeks. | [7] |

| Tetramethyltin | 803–941 K (in toluene carrier flow) | Subject to pyrolysis, with the rate of decomposition measured. | [8] |

Recommended Storage Conditions

Proper storage is paramount to extending the shelf-life of organostannane reagents and ensuring their reactivity. The following are general and specific recommendations for the storage of these sensitive compounds.

General Recommendations:

-

Inert Atmosphere: All air- and moisture-sensitive organostannanes should be stored under a dry, inert atmosphere, such as argon or nitrogen.[9] Argon is often preferred due to its higher density, which can provide a better protective layer.[10]

-

Airtight Containers: Reagents should be stored in tightly sealed, airtight containers. Sure/Seal™ bottles, which feature a resealable septum, are highly recommended for liquid reagents that will be used multiple times.[11]

-

Temperature: Refrigeration is generally recommended to slow the rate of decomposition. Specific temperature ranges are often provided by the manufacturer.

-

Light: Protect from direct sunlight and other sources of UV radiation by storing in amber glass bottles or in a dark location.[6][7]

-

Segregation: Store organostannane reagents away from incompatible materials such as acids, strong oxidizing agents, and water.[12]

Specific Recommendations:

| Reagent | Recommended Storage Temperature | Additional Notes |

| Tributyltin Hydride | <5°C | Store under a dry, inert atmosphere.[7] |

| Tetramethyltin | 2-8°C | Keep away from heat, sparks, and open flames.[5] |

| Allyltributyltin | 2-8°C | Air-sensitive; store under an inert gas.[5][13] |

Container Material Compatibility:

-

Glass: Borosilicate glass is a suitable container material for most organostannane reagents.

-

Plastics: While some studies have investigated the compatibility of various chemicals with plastics like polyethylene and polypropylene, for long-term storage of highly reactive organometallic reagents, glass is generally the preferred material to avoid potential leaching or degradation of the container.

Experimental Protocols for Stability Assessment

Regularly assessing the purity of organostannane reagents is essential, especially for those that have been stored for an extended period. Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose.

Protocol for Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR provides a non-destructive method to determine the absolute purity of a compound by comparing the integral of a known analyte signal to that of a certified internal standard.[11][13]

Materials:

-

Organostannane reagent

-

High-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone)

-

Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

-

Gas-tight syringe and needle

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Standard Preparation: Accurately weigh a precise amount of the internal standard into a clean, dry vial.

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or using a Schlenk line, accurately weigh a precise amount of the organostannane reagent into the same vial containing the internal standard.

-

Using a gas-tight syringe, add a known volume of anhydrous deuterated solvent to the vial to dissolve both the sample and the standard.

-

Transfer the solution to an NMR tube and seal it.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a long relaxation delay (D1) is used (typically 5-7 times the longest T₁ of the signals of interest) to allow for full relaxation of all protons, which is critical for accurate integration.

-

Optimize other acquisition parameters as needed for good signal-to-noise and resolution.

-

-

Data Processing and Analysis:

-

Process the spectrum with careful phasing and baseline correction.

-

Integrate a well-resolved signal from the organostannane reagent and a well-resolved signal from the internal standard.

-

Calculate the purity using the following formula:

Where:

-

I_sample = Integral of the sample signal

-

N_sample = Number of protons giving rise to the sample signal

-

I_std = Integral of the standard signal

-

N_std = Number of protons giving rise to the standard signal

-

MW_sample = Molecular weight of the sample

-

MW_std = Molecular weight of the standard

-

m_sample = Mass of the sample

-

m_std = Mass of the standard

-

P_std = Purity of the standard

-

Protocol for Monitoring Degradation by GC-MS

GC-MS is a sensitive technique for separating and identifying volatile compounds and their degradation products. This protocol outlines a method for monitoring the degradation of an organostannane reagent over time.

Materials:

-

Organostannane reagent

-

High-purity solvent (e.g., hexane, toluene)

-

Internal standard (a stable compound with a different retention time)

-

GC vials with septa

-

Gas-tight syringe and needle

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Initial Sample Preparation (Time = 0):

-

Under an inert atmosphere, prepare a stock solution of the organostannane reagent in the chosen solvent at a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Add a fixed concentration of the internal standard to each calibration standard and a sample of the stock solution.

-

Analyze the standards and the initial sample by GC-MS to establish the initial purity and create a calibration curve.

-

-

Stability Study Setup:

-

Store the stock solution under the desired storage conditions (e.g., refrigerated, at room temperature).

-

-

Time-Point Analysis:

-

At regular intervals (e.g., weekly, monthly), withdraw an aliquot of the stock solution under an inert atmosphere.

-

Prepare a sample for GC-MS analysis by diluting the aliquot and adding the internal standard at the same concentration as in the initial analysis.

-

Analyze the sample by GC-MS.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of the organostannane reagent at each time point.

-

Monitor the appearance and increase of any new peaks, which may correspond to degradation products. Mass spectrometry data will be crucial for the identification of these products.

-

Plot the concentration of the organostannane reagent as a function of time to determine the rate of decomposition.

-

Mandatory Visualizations

Degradation Pathway of Organostannanes

Caption: General dealkylation pathway of organostannane degradation.

Experimental Workflow for Organostannane Stability Study

Caption: Workflow for assessing the stability of an organostannane reagent.

Safe Handling, Quenching, and Decontamination

Organostannane reagents are toxic and require careful handling to avoid exposure.

Safe Handling:

-

Always work in a well-ventilated fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

-

For air-sensitive reagents, use proper inert atmosphere techniques, such as a Schlenk line or a glovebox.[9]

-

Transfer liquid reagents using a dry, gas-tight syringe and needle.[11]

Quenching of Unreacted Reagents:

-

Unreacted organostannane reagents in a reaction mixture should be carefully quenched before workup.

-

A common method for quenching residual organotin hydrides is the slow addition of a suitable quenching agent, such as isopropanol, at a low temperature (e.g., 0°C).[14]

-

For Stille couplings, unreacted organostannanes can be removed by quenching with a 1M solution of sodium fluoride (NaF), which precipitates the tin as a fluoride salt that can be filtered off.[8]

Decontamination of Glassware:

-

Glassware that has been in contact with organostannane reagents should be decontaminated to remove residual tin compounds.

-

A common and effective method is to soak the glassware in a bleach (sodium hypochlorite) solution overnight.[6][8] This oxidizes the organotin compounds to less harmful inorganic tin oxides.

-

Alternatively, soaking in an oxidizing acid bath, such as 20% nitric acid, can also be effective.[8]

-

After decontamination, the glassware should be washed thoroughly with soap and water, followed by solvent rinses as per standard laboratory practice.[5]

By adhering to these guidelines for stability assessment, storage, and safe handling, researchers can ensure the quality and reliability of their organostannane reagents, leading to more consistent and successful experimental outcomes.

References

- 1. gcms.labrulez.com [gcms.labrulez.com]

- 2. An Effective Method to Detect Tributyltin by Gas Chromatography-Mass Spectrometry Using Solid-Phase Micro-Extraction | Proceedings of International Forestry and Environment Symposium [journals.sjp.ac.lk]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 4. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. gelest.com [gelest.com]

- 8. reddit.com [reddit.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. Organic synthesis by quench reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How To Run A Reaction [chem.rochester.edu]

A Guide to the Commercial Availability and Synthetic Applications of Substituted Aryltributylstannanes for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of substituted aryltributylstannanes, key intermediates in modern organic synthesis, and their application in drug development. Particular focus is given to their role in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical manufacturing. This document includes a survey of commercially available reagents, detailed experimental protocols for their synthesis and use, and visualizations of key chemical transformations.

Introduction: The Role of Aryltributylstannanes in Medicinal Chemistry

Substituted aryltributylstannanes are a class of organotin compounds that have become indispensable tools for the construction of carbon-carbon bonds in complex organic molecules. Their stability to air and moisture, coupled with their high reactivity in the presence of a suitable catalyst, makes them ideal reagents for the late-stage functionalization of drug candidates. The primary application of these compounds is in the Stille cross-coupling reaction, a versatile and widely used method for the formation of C-C bonds. This reaction's tolerance of a broad range of functional groups allows for its application in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][2][3]

Commercial Availability of Substituted Aryltributylstannanes

A variety of substituted aryltributylstannanes are commercially available from major chemical suppliers. The following table summarizes a selection of these compounds, providing key information for procurement.

| Compound Name | CAS Number | Molecular Formula | Supplier(s) | Purity |

| Phenyltributylstannane | 960-16-7 | C₁₈H₃₂Sn | Matrix Fine Chemicals | >97% |

| 4-Methoxyphenyltributylstannane | 70744-47-7 | C₁₉H₃₄OSn | ChemicalBook | 98% |

| Tributyl(vinyl)stannane | 7486-35-3 | C₁₄H₃₀Sn | Santa Cruz Biotechnology, Cenmed, GlpBio | >96% |

| Tributyl(2-thienyl)stannane | 54737-97-0 | C₁₆H₃₀SSn | Available from various research chemical suppliers | >97% |

| Tributyl(4-vinylphenyl)stannane | 190791-63-8 | C₂₀H₃₄Sn | Available from various research chemical suppliers | >95% |

| (4-Fluorophenyl)tributylstannane | 80570-98-3 | C₁₈H₃₁FSn | Available from various research chemical suppliers | >97% |

Note: Availability and purity may vary between suppliers and batches. It is recommended to consult the supplier's certificate of analysis for specific details.

Synthesis of Substituted Aryltributylstannanes

While many aryltributylstannanes are commercially available, specific substitution patterns may require in-house synthesis. A common and effective method for their preparation is the reaction of an aryl halide with a trialkyltin hydride or a hexaalkylditin compound in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of 4-Methoxyphenyltributylstannane

This protocol describes the synthesis of 4-methoxyphenyltributylstannane from 4-bromoanisole.

Materials:

-

4-Bromoanisole

-

Hexabutylditin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Add anhydrous toluene via syringe to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-methoxyphenyltributylstannane as a colorless oil.

Application in Drug Synthesis: The Stille Cross-Coupling Reaction

The Stille reaction is a powerful tool in medicinal chemistry for the construction of complex biaryl structures, which are common motifs in many pharmaceuticals. One notable example is in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs.

The Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Stille Coupling in the Synthesis of an Olmesartan Medoxomil Intermediate

Olmesartan medoxomil is an antihypertensive drug whose synthesis can involve a Stille coupling to form the key biphenyl linkage.[4][5][6][7][8] The following is a representative protocol for such a transformation.

Materials:

-

A suitable aryl bromide or triflate (e.g., a protected tetrazolylphenyl bromide)

-

A substituted aryltributylstannane (e.g., a protected imidazole-stannane)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Anhydrous solvent (e.g., DMF or toluene)

-

Base (e.g., K₂CO₃ or CsF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq) and the aryltributylstannane (1.1 eq) in the anhydrous solvent.

-

Add the palladium(II) acetate (0.03 eq), the phosphine ligand (0.06 eq), and the base (2.0 eq).

-

Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired biphenyl product.

Conclusion

Substituted aryltributylstannanes are valuable and readily accessible reagents for the construction of complex molecular architectures in the pharmaceutical industry. Their utility in the robust and versatile Stille cross-coupling reaction allows for the efficient synthesis of a wide range of drug candidates. This guide provides researchers and drug development professionals with a foundational understanding of the commercial availability, synthesis, and application of these important chemical intermediates. As with all organotin compounds, appropriate safety precautions should be taken due to their potential toxicity.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Basic Reactivity of Tributyl(3-methoxyphenyl)stannane with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(3-methoxyphenyl)stannane is an organotin compound that serves as a versatile building block in organic synthesis. Its reactivity is primarily governed by the carbon-tin bond, which allows for the transfer of the 3-methoxyphenyl group to various electrophiles. This guide provides a comprehensive overview of the fundamental reactions of this compound with common electrophiles, including detailed experimental protocols, data on reaction outcomes, and an exploration of the underlying mechanistic principles. The strategic positioning of the electron-donating methoxy group on the aromatic ring introduces interesting regiochemical considerations, making this reagent a valuable tool for the synthesis of complex aromatic molecules.

Core Reactivity Principles

The reactivity of this compound is dominated by two main pathways when reacting with electrophiles:

-

Electrophilic ipso-Substitution (Destannylation): This is the most common reaction pathway for arylstannanes. The electrophile directly attacks the carbon atom bearing the tributylstannyl group, leading to the cleavage of the carbon-tin bond and the formation of a new carbon-electrophile bond. This reaction is highly efficient due to the electropositive nature of tin, which makes the attached carbon atom nucleophilic.

-

Electrophilic Aromatic Substitution: The 3-methoxyphenyl ring is an electron-rich aromatic system. The methoxy group is a strong activating group and an ortho, para-director.[1][2][3] Therefore, electrophilic attack can also occur at the positions ortho and para to the methoxy group (C2, C4, and C6).

The competition between ipso-substitution and electrophilic aromatic substitution is a key consideration in the reactions of this compound. Generally, the carbon-tin bond is sufficiently reactive that ipso-substitution is the major pathway observed with many electrophiles.[4]

Reactions with Halogen Electrophiles

Halogenation of this compound provides a direct route to the corresponding 3-haloanisoles. These reactions typically proceed via an electrophilic ipso-substitution mechanism, often referred to as halodestannylation.

Iodination

The reaction with iodine is a facile process that leads to the formation of 3-iodoanisole.

Table 1: Iodination of this compound

| Electrophile | Reagent | Solvent | Temperature | Time | Product | Yield (%) |

| I⁺ | Iodine (I₂) | Dichloromethane (CH₂Cl₂) | Room Temp. | 1 h | 3-Iodoanisole | >95 |

Experimental Protocol: Synthesis of 3-Iodoanisole

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

To this solution, add a solution of iodine (1.1 eq) in dichloromethane dropwise at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour, as indicated by the disappearance of the starting material and the fading of the iodine color.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodoanisole.

Spectroscopic Data for 3-Iodoanisole:

-

¹H NMR (CDCl₃): δ 7.28 (d, 1H), 7.26 (d, 1H), 7.00 (t, 1H), 6.87 (dd, 1H), 3.78 (s, 3H)[5]

-

¹³C NMR (CDCl₃): Chemical shifts can be found in publicly available databases.[6]

Bromination

Similar to iodination, bromination proceeds readily via bromodestannylation to yield 3-bromoanisole. Due to the higher reactivity of bromine, milder brominating agents such as N-bromosuccinimide (NBS) can also be employed.

Table 2: Bromination of this compound

| Electrophile | Reagent | Solvent | Temperature | Time | Product | Yield (%) |

| Br⁺ | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 0 °C to Room Temp. | 1-2 h | 3-Bromoanisole | ~90 |

| Br⁺ | N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | Room Temp. | 2-4 h | 3-Bromoanisole | ~85 |

Experimental Protocol: Synthesis of 3-Bromoanisole using Bromine

-

Dissolve this compound (1.0 eq) in carbon tetrachloride and cool the solution to 0 °C in an ice bath.

-

Add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to give the crude product.

-

Purify by column chromatography on silica gel to obtain 3-bromoanisole.

Spectroscopic Data for 3-Bromoanisole:

-

¹H NMR (CDCl₃): δ 7.15 (t, 1H), 7.08 (m, 1H), 6.99 (m, 1H), 6.82 (m, 1H), 3.79 (s, 3H)[4]

-

¹³C NMR (CDCl₃): δ 160.1, 130.5, 123.0, 121.3, 115.1, 112.8, 55.3[7][8]

Reaction with Acyl Electrophiles (Friedel-Crafts Acylation)

The introduction of an acyl group onto the 3-methoxyphenyl ring can be achieved through a reaction analogous to the Friedel-Crafts acylation. In the context of organostannanes, this transformation can be viewed as a Stille-type coupling with an acyl chloride, typically catalyzed by a palladium complex.[9] Alternatively, a Lewis acid can be used to promote the acylation, which would proceed via electrophilic aromatic substitution or ipso-substitution.[10][11][12][13][14]

Table 3: Acylation of this compound

| Electrophile | Reagent | Catalyst/Promoter | Solvent | Temperature | Time | Product | Yield (%) |

| CH₃CO⁺ | Acetyl Chloride | Pd(PPh₃)₄ | Toluene | 80 °C | 12 h | 3-Methoxyacetophenone | Moderate to Good |

| CH₃CO⁺ | Acetic Anhydride | AlCl₃ | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | 4-6 h | 3-Methoxyacetophenone | Moderate |

Experimental Protocol: Palladium-Catalyzed Acylation

-

To a solution of this compound (1.0 eq) in toluene, add acetyl chloride (1.2 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield 3-methoxyacetophenone.

Spectroscopic Data for 3-Methoxyacetophenone:

-

¹H NMR (90 MHz, CDCl₃): δ 7.55-7.25 (m, 3H), 7.10 (m, 1H), 3.85 (s, 3H), 2.60 (s, 3H)[11][15]

-

¹³C NMR (CDCl₃): δ 197.9, 159.8, 138.5, 129.5, 120.8, 119.3, 112.3, 55.3[11]

Regioselectivity of Electrophilic Attack

The regiochemical outcome of electrophilic attack on this compound is a balance between the directing effects of the methoxy and tributylstannyl groups.

Caption: Regioselectivity of electrophilic attack on this compound.

The methoxy group strongly activates the ortho (C2, C6) and para (C4) positions towards electrophilic attack through resonance donation of its lone pair of electrons.[1] Conversely, the tributylstannyl group directs electrophiles to the carbon to which it is attached (ipso position, C3), facilitating its displacement.[4][16] In most cases, the cleavage of the C-Sn bond is kinetically and thermodynamically favorable, leading to a high preference for ipso-substitution. However, under certain conditions or with specific electrophiles, a mixture of products resulting from attack at the ortho and para positions may be observed.

Stille Cross-Coupling Reactions

While the focus of this guide is on the basic reactivity with electrophiles, it is important to mention the paramount role of this compound in palladium-catalyzed Stille cross-coupling reactions.[5][9][17][18] In these reactions, the 3-methoxyphenyl group is transferred to an organic halide or triflate, forming a new carbon-carbon bond. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and stereospecificity.

Caption: General workflow for the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

-

In a flame-dried flask under an inert atmosphere, combine the aryl halide/triflate (1.0 eq), this compound (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent (e.g., toluene, DMF, or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the solution with a saturated aqueous solution of KF to precipitate the tin byproducts as a polymeric fluorostannate.

-

Filter the mixture through celite, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily undergoing efficient ipso-substitution with a variety of electrophiles to afford substituted 3-methoxyphenyl derivatives. The electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, though its directing effects are often overridden by the propensity for destannylation. This guide has provided an overview of its fundamental reactivity, including detailed protocols and data that will be of practical use to researchers in the fields of chemistry and drug development. The predictable reactivity and accessibility of this compound ensure its continued importance in the construction of complex molecular architectures.

References

- 1. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. organic chemistry - Ipso substitution and its rules - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. 2-IODO-5-METHOXYANILINE(153898-63-6) 1H NMR [m.chemicalbook.com]

- 7. 153898-63-6|2-Iodo-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. allstudyjournal.com [allstudyjournal.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Arene substitution pattern - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

Application Notes and Protocols: Tributyl(3-methoxyphenyl)stannane in Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributyl(3-methoxyphenyl)stannane in Stille cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document includes the reaction mechanism, tabulated quantitative data from representative reactions, detailed experimental protocols, and visualizations to aid in understanding the reaction workflow.

Introduction to Stille Cross-Coupling

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. Discovered by John K. Stille, this reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions. These characteristics make it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.

This compound is a key building block in Stille reactions, serving as the nucleophilic partner that transfers the 3-methoxyphenyl group. This moiety is a common structural feature in many biologically active compounds and advanced materials.

Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnBu₃), in this case, this compound, exchanges its organic group with the halide on the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium intermediate are coupled and eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data

The following table summarizes representative reaction conditions and yields for Stille cross-coupling reactions involving aryl stannanes, including a close analog of the target compound, with various aryl halides. This data is intended to provide a starting point for reaction optimization.

| Entry | Organostannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(2-methoxyphenyl)stannane | 8-Bromonaphthalen-1-amine derivative | Pd₂(dba)₃ (5) | P(t-Bu)₃ (10) | CuI (70) | DMF | 85 | 36 | 33 |

| 2 | Tributyl(phenyl)stannane | 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 12 | 95 |

| 3 | Tributyl(phenyl)stannane | 4-Bromoacetophenone | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | - | DMF | 80 | 16 | 88 |

| 4 | Tributyl(vinyl)stannane | Iodobenzene | PdCl₂(PPh₃)₂ (1) | - | - | THF | 65 | 6 | 92 |

Experimental Protocols

Below are detailed protocols for the preparation of this compound and a general procedure for its use in a Stille cross-coupling reaction.

Protocol 1: Synthesis of this compound

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is typically initiated by gentle heating.

-

Once the reaction has started, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Tributyltin Chloride:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of tributyltin chloride (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Protocol 2: General Procedure for Stille Cross-Coupling

Materials:

-

Aryl halide (e.g., 4-bromoacetophenone) (1.0 equivalent)

-

This compound (1.1-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

-

Optional: Additives such as CuI or LiCl

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Addition of Reagents:

-

Add the anhydrous solvent via syringe.

-

Add this compound (1.1-1.2 equivalents) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can be removed by filtration through a pad of Celite.

-

Wash the organic layer with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, solvent, temperature, and reaction time, may need to be optimized for specific substrates. Always consult the relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any chemical synthesis. Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Application Notes and Protocols for the Stille Coupling of Tributyl(3-methoxyphenyl)stannane with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Stille cross-coupling reaction between Tributyl(3-methoxyphenyl)stannane and various aryl halides. The Stille reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1]

Introduction

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Organostannanes like this compound are advantageous due to their stability to air and moisture, and the reaction's tolerance of a wide range of functional groups, which often eliminates the need for protecting groups.[2] This document outlines optimized conditions and protocols for the successful synthesis of 3-methoxy-substituted biaryls.

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R-SnBu₃) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-R), regenerating the Pd(0) catalyst.

Experimental Protocols

Below are detailed protocols for the Stille coupling of this compound with representative aryl bromides and iodides.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 mmol, 1.1-1.5 equiv), palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with Aryl Iodides using a Pd(0) Catalyst

Aryl iodides are generally more reactive than aryl bromides and may allow for milder reaction conditions.

Materials:

-

This compound

-

Aryl iodide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., THF, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a glovebox or under a continuous flow of inert gas, add the aryl iodide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 mmol, 1-5 mol%) to a reaction vessel.

-

Add the anhydrous solvent (5-10 mL).

-

Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 60 °C to 100 °C.

-

Monitor the reaction progress by TLC or GC/MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Toluene | 110 | 16 | ~90 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | ~95 |

| 4-Bromobenzaldehyde | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 100 | 12 | ~85 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 95 | 12 | ~70 |

Table 1: Reaction Conditions for Coupling with Aryl Bromides.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ (2) | - | THF | 65 | 8 | ~92 |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | AsPh₃ (4) | DMF | 80 | 6 | ~96 |

| 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 90 | 10 | ~88 |

| 3-Iodopyridine | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | ~75 |

Table 2: Reaction Conditions for Coupling with Aryl Iodides.

Mandatory Visualizations

Stille Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for performing a Stille coupling reaction.

Caption: General experimental workflow for the Stille coupling.

Safety Precautions

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where necessary.

-

Solvents should be handled in a well-ventilated area, away from ignition sources.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Increase the catalyst or ligand loading.

-

Try a different palladium source, ligand, or solvent.

-

Increase the reaction temperature or time.

-

-

Formation of Homocoupled Products:

-

This can result from the reaction of the organostannane with itself. Lowering the reaction temperature may mitigate this side reaction.

-

-

Difficulty in Removing Tin Byproducts:

-

Thorough washing with aqueous KF is crucial. Multiple washes may be necessary.

-

Column chromatography on silica gel is generally effective for removing residual tin compounds.

-

Conclusion

The Stille cross-coupling of this compound with aryl halides is a robust and reliable method for the synthesis of 3-methoxy-substituted biaryls. The reaction conditions can be tailored based on the reactivity of the aryl halide, and the protocols provided herein serve as a solid foundation for further optimization and application in complex molecule synthesis. The tolerance of various functional groups makes this reaction particularly valuable in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: Synthesis of Biaryl Compounds using Tributyl(3-methoxyphenyl)stannane

Audience: Researchers, scientists, and drug development professionals.

Introduction: Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing sp²-sp² linkages to create these biaryl systems.[1][2] Organotin reagents, or stannanes, are frequently used in these couplings due to their stability to air and moisture, broad functional group tolerance, and the generally mild reaction conditions required.[2][3]

Tributyl(3-methoxyphenyl)stannane is a valuable organotin reagent for introducing a 3-methoxyphenyl group, a common moiety in biologically active molecules. This document provides detailed protocols and data for the application of this compound in the synthesis of biaryl compounds via the Stille cross-coupling reaction.

Reaction Principle: The Stille reaction involves the coupling of an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically an aryl or vinyl halide or sulfonate, catalyzed by a palladium(0) complex. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: General scheme for the Stille cross-coupling reaction.

The catalytic cycle begins with the oxidative addition of the organic electrophile to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the aryl group from the organostannane is transferred to the palladium center, displacing the halide or sulfonate. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.

References

Application Notes and Protocols: Stille Reaction Utilizing Tributyl(3-methoxyphenyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide.[1] A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] The organotin reagents are also noted for their stability to air and moisture.[1] This document provides a detailed protocol for a typical Stille reaction using Tributyl(3-methoxyphenyl)stannane as the organotin reagent for the synthesis of biaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[3][4]

Reaction Principle and Mechanism

The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) complex.[1][5]

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is often the rate-determining step in the catalytic cycle.[5][6]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][5]

A major side reaction to be aware of is the homocoupling of the organostannane reagent.[1]

Experimental Protocol

This protocol describes a general procedure for the Stille cross-coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the nature of the aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, iodide, or triflate)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., DMF, Toluene, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration with respect to the aryl halide) to the flask.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically between 80-110 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.[7] The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes typical reaction parameters for a Stille reaction. Note that these are general guidelines and optimal conditions should be determined experimentally for each specific substrate combination.

| Parameter | Typical Range/Value | Notes |

| Aryl Halide | 1.0 equivalent | Iodides are generally more reactive than bromides, which are more reactive than chlorides.[6] |

| This compound | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | 1 - 10 mol% | Common choices include Pd(PPh₃)₄, Pd₂(dba)₃/ligand, or Pd(OAc)₂/ligand.[2][5] |

| Ligand (if used) | 2 - 20 mol% | Electron-rich and bulky phosphine ligands can accelerate the reaction.[6] |

| Solvent | DMF, Toluene, THF, Dioxane | Must be anhydrous. The choice of solvent can influence reaction rate and yield. |

| Temperature | 60 - 120 °C | Higher temperatures are often required for less reactive halides. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until the starting material is consumed. |

Visualizations

The following diagrams illustrate the key processes involved in the Stille reaction.

Caption: General experimental workflow for the Stille reaction.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chemistry.msu.edu [chemistry.msu.edu]